molecular formula C74H100N4O12S4 B13393315 3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one

3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one

Cat. No.: B13393315
M. Wt: 1365.9 g/mol
InChI Key: VSTHRBNUEGPUOM-UHFFFAOYSA-N
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Description

The compound “3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one; 5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one” is a complex organic molecule featuring multiple functional groups, including methyl, methylsulfonyl, and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the quinoline ring, introduction of the methylsulfonyl group, and the formation of the pent-4-en-1-one moiety. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring is particularly interesting, as quinoline derivatives are known for their pharmacological activities.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its complex structure could also make it useful in the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring, for example, could bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Quinine: An antimalarial drug with a quinoline ring.

    Chloroquine: Another antimalarial drug with a similar structure.

    Quinoline: The parent compound of the quinoline family.

Uniqueness

What sets this compound apart is the presence of the methylsulfonyl and pent-4-en-1-one groups, which provide additional sites for chemical modification and potential biological activity. These functional groups could enhance the compound’s solubility, stability, or ability to interact with specific biological targets, making it a unique and valuable molecule for further research and development.

Properties

Molecular Formula

C74H100N4O12S4

Molecular Weight

1365.9 g/mol

IUPAC Name

3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;3-methyl-5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-yl)pent-4-en-1-one;5-methylsulfonyl-1-(2,2,4-trimethyl-1H-quinolin-8-yl)pent-4-en-1-one

InChI

InChI=1S/C19H27NO3S.C19H25NO3S.C18H25NO3S.C18H23NO3S/c2*1-13(9-10-24(5,22)23)11-17(21)16-8-6-7-15-14(2)12-19(3,4)20-18(15)16;2*1-13-12-18(2,3)19-17-14(13)8-7-9-15(17)16(20)10-5-6-11-23(4,21)22/h6-10,13-14,20H,11-12H2,1-5H3;6-10,12-13,20H,11H2,1-5H3;6-9,11,13,19H,5,10,12H2,1-4H3;6-9,11-12,19H,5,10H2,1-4H3

InChI Key

VSTHRBNUEGPUOM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CCC=CS(=O)(=O)C)(C)C.CC1=CC(NC2=C1C=CC=C2C(=O)CC(C)C=CS(=O)(=O)C)(C)C

Origin of Product

United States

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